

Application Note: Formulation of Sustained-Release Matrix Tablets with 2-Hydroxypropyl Stearate

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Compound of Interest

Compound Name: 2-Hydroxypropyl stearate

CAS No.: 8028-46-4

Cat. No.: B7798536

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ANP-SRT-2HPS-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sustained-release (SR) oral dosage forms are designed to release a drug at a predetermined rate, maintaining a constant drug concentration in the bloodstream for a prolonged period.[1][2] This approach improves patient compliance by reducing dosing frequency, minimizes side effects associated with fluctuating plasma drug levels, and can enhance therapeutic efficacy.[1][3] Matrix tablets are a common and cost-effective method for achieving sustained release, where the active pharmaceutical ingredient (API) is uniformly dispersed within a polymer or lipid matrix that controls the rate of drug release.[3][4][5]

Lipid and wax-based excipients are often employed as hydrophobic matrix formers.[4][6][7] These materials control drug release primarily through a diffusion mechanism, where the

gastrointestinal fluid penetrates the inert matrix, dissolves the API, and the dissolved drug diffuses out through a network of pores and channels.[4][7][8]

This application note explores the potential use of **2-Hydroxypropyl stearate**, a lipid-based excipient, as a matrix-forming agent for sustained-release tablets. Due to a notable gap in scientific literature specifically detailing the use of **2-Hydroxypropyl stearate** for this application, this document provides proposed methodologies based on the established principles of formulation with structurally similar hydrophobic and lipidic excipients like stearic acid, glyceryl behenate, and various waxes.[4][6] The protocols outlined below are intended as a comprehensive starting point for formulation development and evaluation.

Two primary manufacturing techniques are presented: Direct Compression and Melt Granulation.

- **Direct Compression:** A simple and efficient method where the API, **2-Hydroxypropyl stearate**, and other excipients are blended and compressed directly into tablets.[9] This method is suitable if the powder blend possesses good flowability and compressibility.
- **Melt Granulation:** This technique involves granulating the API and other excipients with a molten binder, in this case, **2-Hydroxypropyl stearate**. [10][11][12] It is particularly useful for improving the flow properties of the blend and can enhance the uniformity of the hydrophobic matrix, offering robust control over drug release.[10][12]

Proposed Formulations

The following tables outline potential starting formulations for sustained-release tablets using **2-Hydroxypropyl stearate** as the primary matrix former. The ratio of API to 2-HPS will be a critical parameter to investigate for modulating the drug release rate.

Table 1: Example Formulations for Direct Compression

Component	Function	Formulation F1 (% w/w)	Formulation F2 (% w/w)	Formulation F3 (% w/w)
Model Drug (e.g., Theophylline)	API	30.0	30.0	30.0
2-Hydroxypropyl stearate	Matrix Former	20.0	30.0	40.0
Microcrystalline Cellulose (MCC)	Filler / Binder	48.5	38.5	28.5
Colloidal Silicon Dioxide	Glidant	1.0	1.0	1.0
Magnesium Stearate	Lubricant	0.5	0.5	0.5
Total	100.0	100.0	100.0	

Table 2: Example Formulations for Melt Granulation

Component	Function	Formulation F4 (% w/w)	Formulation F5 (% w/w)	Formulation F6 (% w/w)
Model Drug (e.g., Metformin HCl)	API	50.0	50.0	50.0
2-Hydroxypropyl stearate	Meltable Binder/Matrix	25.0	35.0	45.0
Dibasic Calcium Phosphate	Filler	24.0	14.0	4.0
Magnesium Stearate	Lubricant (External)	1.0	1.0	1.0
Total	100.0	100.0	100.0	

Experimental Protocols

Protocol for Tablet Formulation by Direct Compression

This protocol describes the steps for preparing sustained-release tablets using the direct compression method.

Materials and Equipment:

- Active Pharmaceutical Ingredient (API)
- **2-Hydroxypropyl stearate**
- Microcrystalline Cellulose (MCC)
- Colloidal Silicon Dioxide
- Magnesium Stearate
- Sieves (e.g., 40-mesh, 60-mesh)
- V-Blender or Turbula Mixer
- Rotary Tablet Press with appropriate tooling
- Analytical Balance

Procedure:

- Sieving: Pass the API, **2-Hydroxypropyl stearate**, and Microcrystalline Cellulose through a 40-mesh sieve to ensure de-agglomeration and uniform particle size.
- Pre-lubrication Blending: Accurately weigh and transfer the sieved materials into a V-blender. Blend for 15 minutes to achieve a homogenous mixture.
- Glidant Addition: Pass Colloidal Silicon Dioxide through a 60-mesh sieve and add it to the blender. Mix for an additional 5 minutes.
- Lubrication: Pass Magnesium Stearate through a 60-mesh sieve and add it to the blend. Mix for a final 3 minutes. Avoid over-mixing, as it can negatively impact tablet hardness.

- **Compression:** Load the final blend into the hopper of a rotary tablet press. Compress the blend into tablets using appropriate tooling (e.g., 10 mm round, standard concave punches) to a target weight and hardness.
- **Characterization:** Evaluate the prepared tablets as per the protocols in Section 3.0.

Protocol for Tablet Formulation by Melt Granulation

This protocol is for preparing granules using **2-Hydroxypropyl stearate** as a meltable binder, followed by compression.

Materials and Equipment:

- Active Pharmaceutical Ingredient (API)
- **2-Hydroxypropyl stearate**
- Dibasic Calcium Phosphate
- Magnesium Stearate
- High-shear mixer with a heating jacket or a suitable melt extruder
- Sieves (e.g., 20-mesh)
- Rotary Tablet Press
- Analytical Balance

Procedure:

- **Pre-mixing:** Accurately weigh and mix the API and Dibasic Calcium Phosphate in the bowl of the high-shear mixer for 5 minutes at a low speed.
- **Binder Addition:** Add the **2-Hydroxypropyl stearate** powder to the pre-mixed ingredients.
- **Melt Granulation:** Begin mixing and gradually heat the jacket of the mixer to a temperature just above the melting point of **2-Hydroxypropyl stearate**. Continue mixing until granules of

a suitable size are formed. The impeller and chopper speeds should be optimized to achieve the desired granule properties.

- **Cooling and Sizing:** Cool the granules to room temperature while mixing at a low speed. Once solidified, pass the granules through a 20-mesh sieve to obtain a uniform granule size.
- **Lubrication:** Transfer the sized granules to a blender, add sieved Magnesium Stearate (60-mesh), and blend for 3 minutes.
- **Compression:** Compress the lubricated granules into tablets using a rotary tablet press to a target weight and hardness.
- **Characterization:** Evaluate the prepared tablets as per the protocols in Section 3.0.

Evaluation of Sustained-Release Tablets

Physical Characterization of Granules and Powder Blend

Table 3: Parameters for Powder and Granule Evaluation

Parameter	Method	Acceptance Criteria
Angle of Repose	Fixed funnel method	< 30° (Excellent), 31-35° (Good)
Bulk Density (BD)	Graduated cylinder method	Record value (g/mL)
Tapped Density (TD)	Graduated cylinder with a tapping apparatus	Record value (g/mL)
Carr's Index (%)	$[(TD - BD) / TD] \times 100$	5-15 (Excellent), 16-20 (Good)
Hausner Ratio	TD / BD	1.00-1.11 (Excellent), 1.12-1.18 (Good)

Physical Characterization of Compressed Tablets

Table 4: Parameters for Tablet Evaluation

Parameter	Method / Equipment	Acceptance Criteria
Appearance	Visual Inspection	Uniform color, no cracks, chips, or sticking
Weight Variation	Weigh 20 tablets individually (USP <905>)	Not more than two deviate by > ±5%, none by > ±10%
Hardness	Monsanto or Pfizer Hardness Tester (n=6)	Typically 5-8 kg/cm ² (adjust based on formulation)
Thickness	Vernier Caliper (n=6)	Within ±5% of the average thickness
Friability	Roche Friabilator (USP <1216>)	Less than 1.0% weight loss
Drug Content	UV-Vis Spectrophotometry or HPLC (n=10)	90% - 110% of the label claim

Protocol for In-Vitro Dissolution Testing

This protocol determines the rate of drug release from the formulated tablets.[\[1\]](#)

Materials and Equipment:

- USP Dissolution Apparatus II (Paddle) or I (Basket)
- Dissolution media (e.g., 0.1N HCl for 2 hours, followed by pH 6.8 phosphate buffer for the remaining time)
- UV-Vis Spectrophotometer or HPLC for analysis
- Syringes and filters (e.g., 0.45 µm)

Procedure:

- Apparatus Setup: Set up the dissolution apparatus. The medium volume is typically 900 mL, maintained at 37 ± 0.5°C. The paddle speed is usually set to 50 or 75 RPM.

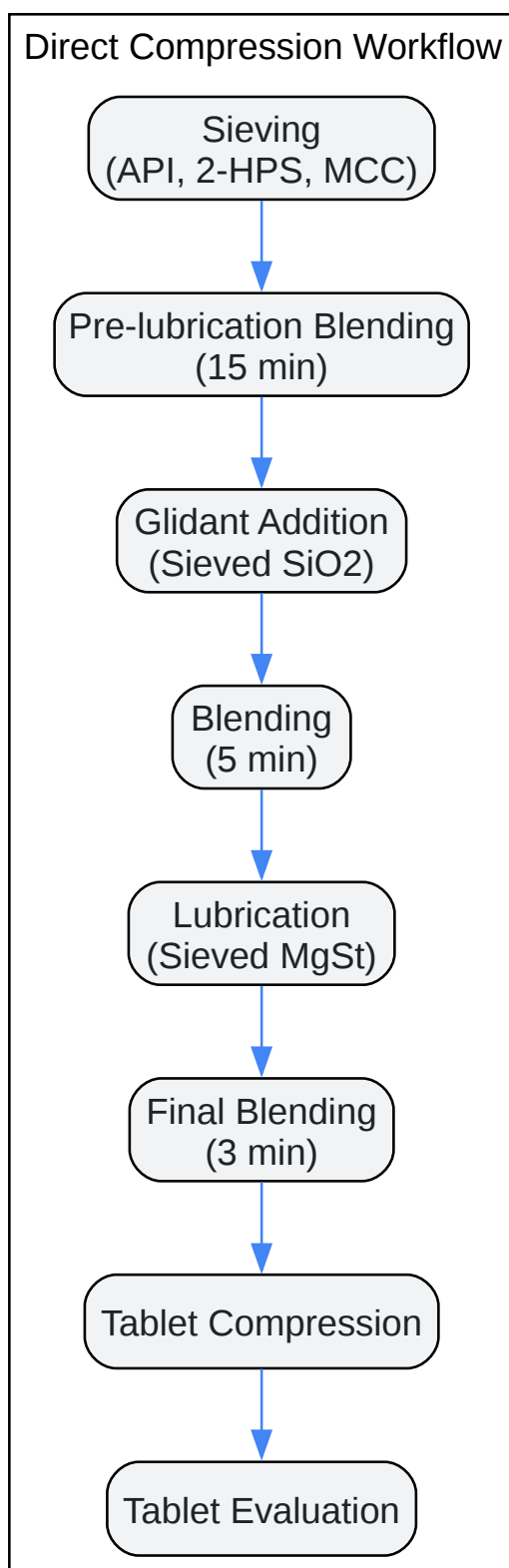
- **Tablet Introduction:** Place one tablet in each dissolution vessel.
- **Sampling:** Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 16, 24 hours).
- **Medium Replacement:** Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
- **Sample Analysis:** Filter the samples and analyze the drug concentration using a validated analytical method (UV-Vis or HPLC).
- **Data Analysis:** Calculate the cumulative percentage of drug released at each time point and plot the release profile (Cumulative % Release vs. Time).

Table 5: Expected Dissolution Profile Data

Time (hours)	Formulation F1 (% Release)	Formulation F2 (% Release)	Formulation F3 (% Release)
1	25-40	20-35	15-30
4	50-65	45-60	40-55
8	70-85	65-80	60-75
12	> 85	> 80	> 75
24	> 95	> 90	> 85

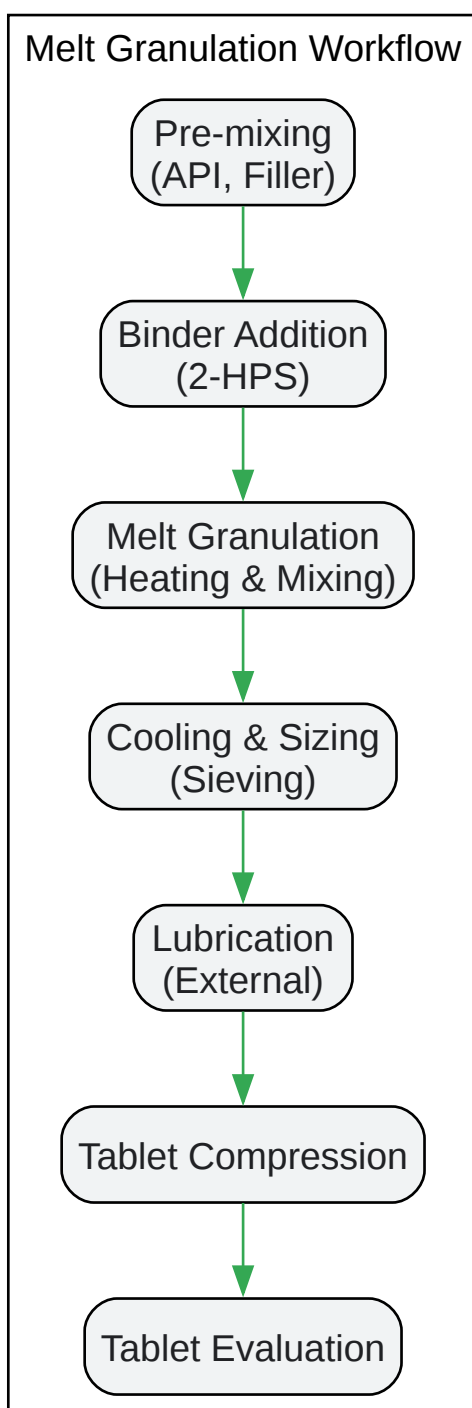
Visualized Workflows

The following diagrams illustrate the manufacturing and evaluation processes.



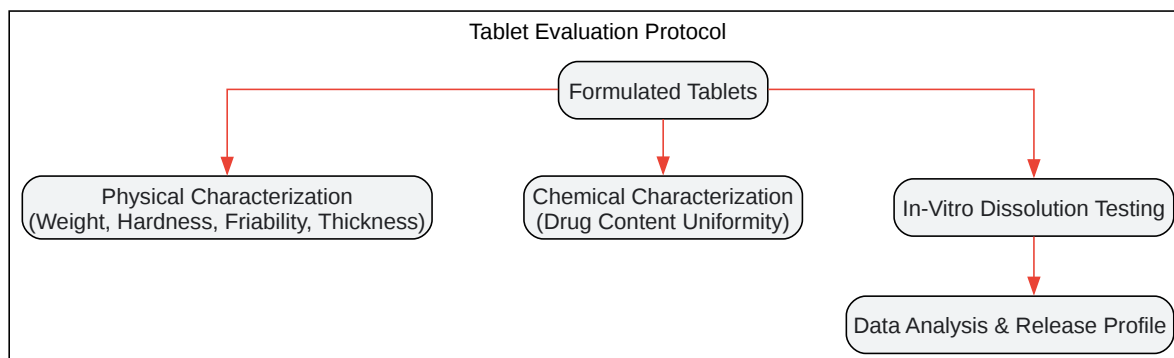
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Caption: Workflow for Sustained-Release Tablet Formulation by Direct Compression.



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Caption: Workflow for Sustained-Release Tablet Formulation by Melt Granulation.



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Caption: Logical Flow for the Evaluation of Formulated Sustained-Release Tablets.

Conclusion

This document provides a foundational framework for formulating and evaluating sustained-release matrix tablets using **2-Hydroxypropyl stearate**. As a hydrophobic, lipid-based excipient, **2-Hydroxypropyl stearate** is expected to effectively retard the release of both water-soluble and sparingly soluble drugs. The presented protocols for direct compression and melt granulation offer robust methods for tablet manufacturing. The rate of drug release can likely be modulated by adjusting the concentration of **2-Hydroxypropyl stearate** in the formulation. Higher concentrations are expected to result in a slower, more prolonged release profile. Comprehensive physical and chemical testing, particularly in-vitro dissolution studies, is essential to characterize the performance of the formulations and to establish a basis for potential in-vivo studies. Further investigation is required to fully elucidate the performance of this excipient and optimize formulations for specific active pharmaceutical ingredients.

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